molecular formula C27H28N4O3 B2534758 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine CAS No. 1252928-45-2

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B2534758
CAS No.: 1252928-45-2
M. Wt: 456.546
InChI Key: ZVJWXOGIGTYTKG-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a methyl-1,2,4-oxadiazole group bearing a 4-(benzyloxy)phenyl moiety. The 4-position of the piperazine is occupied by a 4-methoxyphenyl group.

Properties

IUPAC Name

5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3/c1-32-24-13-9-23(10-14-24)31-17-15-30(16-18-31)19-26-28-27(29-34-26)22-7-11-25(12-8-22)33-20-21-5-3-2-4-6-21/h2-14H,15-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJWXOGIGTYTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it a significant target for anticancer therapies.

Biological Activity

The compound 1-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine (CAS No. 1252850-92-2) is a complex organic molecule that incorporates piperazine and oxadiazole moieties, known for their diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C26H26N4O2
  • Molecular Weight : 426.5 g/mol
  • IUPAC Name : this compound

The structural complexity of this compound allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activities of piperazine derivatives are well-documented, showcasing a range of pharmacological effects including:

  • Antidepressant : Piperazine derivatives often exhibit activity against serotonin and dopamine receptors.
  • Anticancer : Some derivatives have shown antiproliferative effects in various cancer cell lines.
  • Antimicrobial : Compounds containing oxadiazole rings have demonstrated antimicrobial properties.

The mechanisms through which this compound exerts its biological effects are primarily through:

  • Receptor Binding : Interaction with aminergic receptors (e.g., dopamine D2 and serotonin receptors).
  • Enzyme Inhibition : Potential inhibition of enzymes like monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism.
  • Induction of Cell Death : Some studies indicate that piperazine derivatives can induce necroptosis in cancer cells .

Antidepressant Activity

A study investigating the binding affinity of piperazine derivatives to serotonin receptors found that modifications to the piperazine ring significantly enhanced their potency as antidepressants. The specific compound's structure allows for optimal interaction with the receptor binding sites .

Anticancer Effects

In vitro studies on K562 leukemic cells demonstrated that the compound triggers cell death through necroptosis pathways. Flow cytometric analyses revealed significant antiproliferative effects, suggesting potential as an anticancer agent .

Antimicrobial Properties

Research on related oxadiazole compounds indicates strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. A derivative showed an IC50 value in the low nanomolar range against MAO B, highlighting its selectivity and potency as an inhibitor .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (nM)
5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-oneStructureMAO B Inhibitor1.4
LQFM018-Antiproliferative-
3-(Benzyloxy)phenyl-piperazine derivative-Antidepressant-

Scientific Research Applications

The compound's biological activities can be categorized into several key areas:

Anticancer Activity

  • Mechanism of Action : The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase. By binding to the ATP-binding site of EGFR, it inhibits downstream signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell proliferation and survival.
  • In Vitro Studies : Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies on K562 leukemic cells demonstrated that it induces cell death through necroptosis pathways.
  • Case Study Findings :
    • In vitro tests indicated a substantial reduction in cell viability and an increase in apoptosis markers when treated with this compound.
    • Flow cytometric analyses confirmed its efficacy in triggering cell death mechanisms in cancer cells.

Antidepressant Activity

  • Receptor Interaction : This compound has been found to interact with serotonin and dopamine receptors, which are critical targets for antidepressant drugs.
  • Research Insights : Modifications to the piperazine ring have been shown to enhance binding affinity to these receptors, thereby increasing its potential as an antidepressant agent.

Antimicrobial Properties

  • Biological Efficacy : Compounds containing oxadiazole rings have demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • IC50 Values : Related derivatives have shown low nanomolar IC50 values against microbial targets, indicating high potency as antimicrobial agents.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest favorable bioavailability and metabolic stability. Its safety profile remains to be thoroughly evaluated in clinical settings; however, preliminary studies indicate low toxicity levels in vitro.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogues

Structural Analogues

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (CAS 923767-43-5)
  • Core Structure : Piperazine-1,2,4-oxadiazole.
  • Substituents :
    • Oxadiazole: 4-Methylphenyl.
    • Piperazine: Unsubstituted at the 4-position.
  • Key Differences : Lacks the 4-methoxyphenyl group on piperazine and the benzyloxy group on oxadiazole. The methyl group confers lower steric bulk and higher metabolic stability compared to benzyloxy .
1-{[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-(diphenylmethyl)piperazine (CAS 339019-78-2)
  • Core Structure : Piperazine-1,2-oxazole.
  • Substituents :
    • Oxazole: 2-Chlorophenyl.
    • Piperazine: Diphenylmethyl at the 4-position.
  • Key Differences : The oxazole ring (vs. oxadiazole) and diphenylmethyl group may alter electronic properties and receptor interactions. The chlorine atom could enhance binding affinity to hydrophobic pockets .
Purine-Linked Piperazines (Anti-TB Agents)
  • Core Structure : Piperazine-purine.
  • Substituents : Purine derivatives at the 1-position.
  • Pharmacological Activity : Demonstrated potent anti-mycobacterial activity, outperforming Ethambutol in some cases. Computational docking studies suggest interactions with MurB enzyme .

Pharmacological Implications of Substituents

  • Benzyloxy vs.
  • Methoxyphenyl vs. Diphenylmethyl : The 4-methoxyphenyl group in the target compound may confer selectivity for serotonin (5-HT1A) or dopamine receptors, as seen in analogues with aryl-piperazine substitutions .
  • Oxadiazole vs.

Data Table: Comparative Overview

Compound Name/ID Core Structure Oxadiazole/Oxazole Substituent Piperazine Substituent Notable Pharmacological Activity Reference
Target Compound 1,2,4-Oxadiazole-piperazine 4-(Benzyloxy)phenyl 4-(4-Methoxyphenyl) Hypothesized CNS receptor modulation -
CAS 923767-43-5 1,2,4-Oxadiazole-piperazine 4-Methylphenyl Unsubstituted Unknown (structural analogue)
CAS 339019-78-2 1,2-Oxazole-piperazine 2-Chlorophenyl 4-(Diphenylmethyl) Potential psychoactive effects
Purine-linked piperazines Piperazine-purine Purine Variable Anti-mycobacterial

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